Molecular Weight and Lipophilicity Differentiation vs. 1-(2-Bromobenzoyl)piperidine
3-{[1-(2-Bromobenzoyl)piperidin-4-yl]oxy}pyridazine (MW 362.227, logP 2.101) exhibits significantly higher molecular weight and moderately lower calculated lipophilicity relative to 1-(2-bromobenzoyl)piperidine (MW ~268.15, logP ~2.5 estimated), the simplest substructure lacking the pyridazine ether [1]. The addition of the pyridazinyloxy group increases the H-bond acceptor count from 2 to 5, altering solubility and pharmacokinetic predictor profiles [1].
| Evidence Dimension | Calculated logP and molecular weight |
|---|---|
| Target Compound Data | logP = 2.101; MW = 362.227; H-bond acceptors = 5; H-bond donors = 0 |
| Comparator Or Baseline | 1-(2-Bromobenzoyl)piperidine: logP ~2.5 (estimated); MW ~268.15; H-bond acceptors = 2; H-bond donors = 0 |
| Quantified Difference | ΔMW ≈ +94.08 Da; ΔlogP ≈ -0.4; ΔHBA = +3 |
| Conditions | Calculated properties from ZINC database (target) and structural estimation (comparator) |
Why This Matters
The higher molecular weight and additional H-bond acceptors of the target compound directly impact solubility, permeability, and target-binding potential, making it a distinct chemical entity for screening libraries where these parameters are selection criteria.
- [1] ZINC Database. ZINC000002383712. Accessed 2026-04-29. University of California, San Francisco. View Source
